s-Triazine, 2-amino-4-morpholino-6-((4-phenyl-1-piperazinyl)methyl)-
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Overview
Description
AF48 is a biochemical.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Antimicrobial and Antituberculosis Agent : s-Triazine derivatives have shown significant antimicrobial and antituberculosis activities. Compounds such as 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines have been synthesized and tested against various bacterial and fungal strains, including Mycobacterium tuberculosis. Some derivatives exhibited comparable potency to standard drugs like ethambutol and pyrazinamide for inhibiting M. tuberculosis at specific minimum inhibitory concentrations (Patel, Kumari, Rajani, & Chikhalia, 2011) (Patel, Kumari, Rajani, & Chikhalia, 2012).
Anticancer Potential
- Anticancer Research : s-Triazine derivatives, including those with morpholino substitution, have been explored for their potential in cancer therapy. These compounds have shown promising results in inhibiting cell proliferation, making them of interest in the development of new antitumor agents (Jain, Jain, Sain, Kishore, & Dwivedi, 2020).
Synthesis and Chemical Properties
- Synthesis and Characterization : Studies on the synthesis of various s-Triazine derivatives, including those with morpholino and piperazinyl groups, have been conducted to understand their chemical properties and potential applications. These studies involve detailed characterization using techniques like NMR, IR, and mass spectroscopy (Collins, Hughes, & Johnson, 2000) (Karimian & Karimi, 2020).
Antimicrobial Studies
- Antimicrobial Agent Development : s-Triazine derivatives have been synthesized and evaluated for their antimicrobial properties, showing potential as agents against various bacterial and fungal strains. This includes research on derivatives like 1,2,4-triazole and 1,3,4-oxadiazole with morpholino and piperazinyl groups (Bektaş et al., 2007) (Chikhalia, Vashi, & Patel, 2009).
Structural Analysis and Modification
- Crystal Structure Analysis : The crystal structures of s-Triazine derivatives have been analyzed, including studies at different temperatures, to understand their molecular arrangement and behavior. This research aids in the refinement of these compounds for specific applications (Perrakis et al., 1996).
properties
CAS RN |
21868-47-3 |
---|---|
Product Name |
s-Triazine, 2-amino-4-morpholino-6-((4-phenyl-1-piperazinyl)methyl)- |
Molecular Formula |
C18H25N7O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7O/c19-17-20-16(21-18(22-17)25-10-12-26-13-11-25)14-23-6-8-24(9-7-23)15-4-2-1-3-5-15/h1-5H,6-14H2,(H2,19,20,21,22) |
InChI Key |
XOJPBSDJHKZZML-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS RN |
21868-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF48; AF 48; AF-48 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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